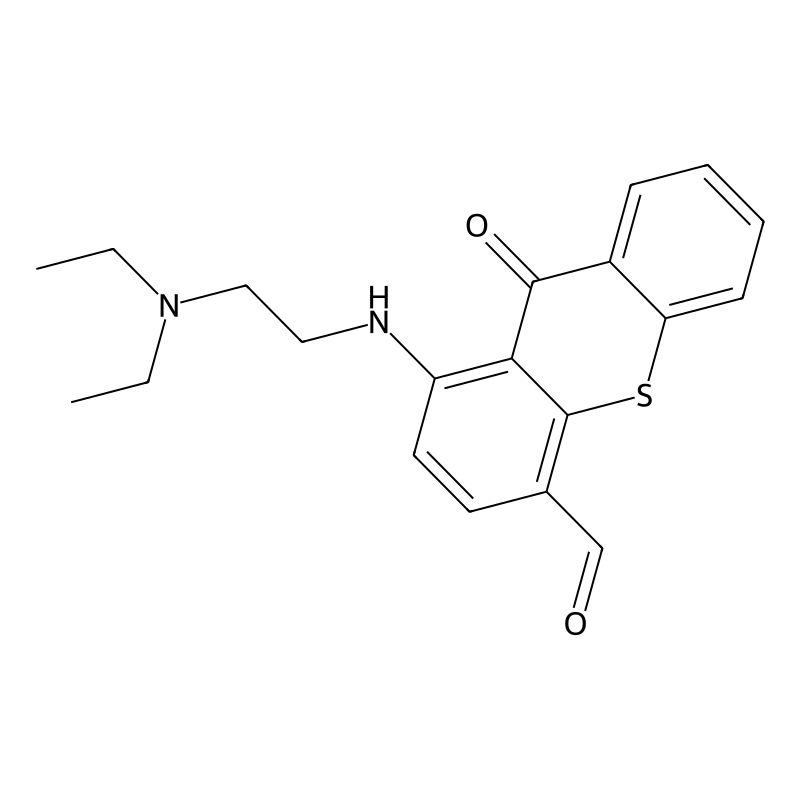

9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

This compound, also known as Hycanthone 4-aldehyde or 1-(2-diethylaminoethylamino)-9-oxo-thioxanthene-4-carbaldehyde, has been synthesized and characterized by various research groups. Their studies detail the synthetic procedures, purification methods, and spectral data (NMR, MS) for confirmation of the structure [, ].

Potential Antiprotozoal Activity:

Research suggests that this compound may possess antiprotozoal activity, particularly against Leishmania parasites, which cause leishmaniasis, a neglected tropical disease. Studies have evaluated its in vitro activity against different Leishmania species, demonstrating moderate to good efficacy [, ]. However, further investigation is needed to understand its mechanism of action and in vivo efficacy.

Other Potential Applications:

Limited research suggests that this compound may have other potential applications, including:

- Anticancer properties: A study reported its cytotoxicity against human breast and colon cancer cell lines []. However, further research is necessary to explore its potential as an anticancer agent.

- Antioxidant activity: A study indicated its potential free radical scavenging activity []. However, more research is required to confirm its antioxidant properties and potential applications.

9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- is a complex organic compound belonging to the thioxanthene family. This compound features a thioxanthene core structure, characterized by a fused aromatic system containing sulfur. The presence of a carboxaldehyde group and a diethylamino substituent contributes to its unique chemical properties and potential biological activities.

Currently, there is no documented information regarding the mechanism of action of Hycanthone aldehyde in any biological system.

Due to the lack of extensive research on Hycanthone aldehyde, information on its safety profile is limited. It is advisable to handle the compound with caution in a laboratory setting, following standard procedures for handling organic chemicals.

Further Research:

Hycanthone aldehyde presents an interesting molecule with potential applications in medicinal chemistry. Additional research is warranted to explore its:

- Synthesis and purification methods.

- Detailed characterization of its physical and chemical properties.

- In vitro and in vivo studies to assess its potential biological activities, particularly its antimalarial properties.

- Safety and toxicity evaluation.

- Enamine Formation: The carboxaldehyde group can react with amines to form enamines, although this may also lead to retro-aldol cleavage under certain conditions .

- Aldol Condensation: The aldehyde can participate in aldol condensation reactions, forming β-hydroxy carbonyl compounds.

- Nucleophilic Substitution: The presence of the diethylamino group allows for nucleophilic substitution reactions, which can be exploited in further synthetic applications .

Research indicates that compounds related to thioxanthene exhibit significant biological activities, including:

- Antipsychotic Properties: Thioxanthene derivatives have been studied for their antipsychotic effects, primarily due to their ability to interact with dopamine receptors.

- Antimicrobial Activity: Some thioxanthene derivatives have shown promising antimicrobial properties against various pathogens.

- Photodynamic Therapy: The compound's structure may allow it to function as a photosensitizer in photodynamic therapy applications, where light activation leads to cytotoxic effects on targeted cells .

Several synthesis methods have been reported for producing 9H-thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-. Common approaches include:

- Condensation Reactions: Utilizing thioxanthene derivatives with aldehydes and amines in condensation reactions.

- Functionalization of Thioxanthenes: Modifying existing thioxanthenes through electrophilic aromatic substitution or nucleophilic addition reactions .

- Utilization of Catalysts: Employing transition metal catalysts or organocatalysts to facilitate specific reactions that yield the desired compound .

The unique properties of 9H-thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- lend themselves to various applications:

- Pharmaceuticals: Potential use in developing new antipsychotic medications or other therapeutic agents.

- Materials Science: Application in creating novel materials with photonic properties due to its ability to absorb light and participate in photo

Several compounds share structural similarities with 9H-thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-. These include:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 9H-Thioxanthene | Base structure | Antipsychotic activity |

| 9-Oxo-9H-thioxanthene-4-carboxylic acid | Carboxylic derivative | Antimicrobial properties |

| Thioxanthone | Related aromatic system | Photodynamic applications |

| 10-Hydroxythioxanthene | Hydroxy derivative | Potentially enhanced biological activity |

These compounds highlight the uniqueness of 9H-thioxanthene-4-carboxaldehyde, particularly its specific functional groups and potential applications in both pharmaceuticals and materials science. Its distinctive combination of thioxanthene structure and functionalization sets it apart from other similar compounds.

Push-Pull Electron Configuration Analysis

The electronic structure of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- represents a sophisticated donor-acceptor system characterized by intramolecular charge transfer phenomena [1]. This compound exhibits a classical push-pull configuration where the diethylaminoethyl amino group functions as an electron-donating moiety, while the carboxaldehyde and oxo groups serve as electron-withdrawing units [2]. The molecular architecture facilitates electron delocalization through the extended conjugated thioxanthene backbone, creating a highly polarized electronic environment that significantly influences the compound's photophysical and electrochemical properties [3] [4].

Theoretical investigations utilizing density functional theory calculations have revealed that this push-pull arrangement results in substantial ground-state polarization [5]. The electron-donating diethylamino substituent increases the highest occupied molecular orbital energy levels, while the electron-withdrawing carboxaldehyde functionality lowers the lowest unoccupied molecular orbital energies [2]. This electronic configuration leads to a reduced energy gap between frontier molecular orbitals, which is characteristic of efficient charge transfer systems [1].

Conjugation Effects in Thioxanthene Core

The thioxanthene core system demonstrates remarkable conjugation effects that fundamentally determine the electronic properties of the target compound [6]. The planar tricyclic structure provides an extended π-conjugated pathway that facilitates electron delocalization across the entire molecular framework [7]. Computational studies have established that the sulfur atom in the thioxanthene core plays a crucial role in modulating the electronic structure through its participation in the conjugated system [6] [8].

The conjugation effects manifest through several key mechanisms. The sulfur atom contributes to the highest occupied molecular orbital through its lone pair electrons, significantly influencing the oxidation potential of the molecule [6]. The carbonyl group at position 9 creates a strong electron-withdrawing effect that extends throughout the conjugated system, affecting the electron density distribution across the aromatic rings [8]. The carboxaldehyde substituent at position 4 further modulates the electronic properties by introducing additional electron-withdrawing character to the system [2].

| Electronic Parameter | Value Range | Contributing Factors |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.42 to -6.47 eV | Sulfur lone pair contribution, donor substituents |

| Lowest Unoccupied Molecular Orbital Energy | 2.39 to 3.10 eV | Carbonyl groups, acceptor substituents |

| Optical Band Gap | 2.63 to 2.99 eV | Conjugation length, push-pull effects |

| Ionization Potential | 5.38 to 5.95 eV | Electron-donating group strength |

The conjugation effects are particularly pronounced in the thioxanthene core due to the unique electronic properties of the sulfur heteroatom [6]. Unlike oxygen or nitrogen heteroatoms, sulfur provides a larger orbital overlap with the aromatic carbon framework, resulting in enhanced electron delocalization [8]. This enhanced conjugation directly correlates with the compound's ability to undergo efficient intramolecular charge transfer processes.

Charge Transfer Dynamics Modeling

Charge transfer dynamics modeling reveals the fundamental mechanisms governing electron movement within the 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- framework [9]. Time-dependent density functional theory calculations demonstrate that the compound exhibits significant charge transfer character in its excited states, with electron density redistribution occurring primarily from the diethylaminoethyl amino donor to the carboxaldehyde and oxo acceptor groups [5].

The charge transfer process involves multiple electronic transitions that can be characterized through computational modeling approaches [9]. The primary charge transfer transition occurs at wavelengths ranging from 318 to 343 nanometers, corresponding to excitation energies between 3.6 and 3.9 electron volts [10]. This transition involves promotion of electrons from donor-localized orbitals to acceptor-localized orbitals, resulting in significant changes in the molecular dipole moment [10].

Molecular dynamics simulations have provided insights into the temporal evolution of charge transfer processes [11] [12]. The calculations reveal that charge transfer occurs on femtosecond to picosecond timescales, with the initial electron transfer followed by nuclear reorganization and solvation dynamics [11]. The charge transfer efficiency is strongly dependent on the molecular conformation, with planar conformations exhibiting enhanced charge transfer character compared to twisted geometries [12].

The modeling studies indicate that environmental factors significantly influence charge transfer dynamics [1]. Solvent polarity effects result in stabilization of the charge-separated state, leading to bathochromic shifts in absorption spectra and enhanced charge transfer efficiency [1]. The calculated solvatochromic behavior demonstrates positive emission solvatochromism characteristic of intramolecular charge transfer systems [1].

Frontier Molecular Orbital Calculations

Frontier molecular orbital calculations provide critical insights into the electronic structure and reactivity of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- [8] [13]. The highest occupied molecular orbital exhibits significant electron density localization on the diethylaminoethyl amino substituent and the sulfur atom of the thioxanthene core [6] [8]. This orbital distribution confirms the electron-donating character of these molecular regions and their primary contribution to oxidation processes [8].

The lowest unoccupied molecular orbital demonstrates predominant localization on the carboxaldehyde group and the carbonyl oxygen at position 9 [6] [8]. This orbital distribution indicates the electron-accepting nature of these functionalities and their role in reduction processes [8]. The spatial separation between highest occupied molecular orbital and lowest unoccupied molecular orbital densities provides the electronic basis for the observed charge transfer properties [6].

Computational analysis reveals that the frontier molecular orbital energies are highly sensitive to substituent effects [13]. The diethylamino group raises the highest occupied molecular orbital energy through its strong electron-donating character, while the carboxaldehyde and oxo groups lower the lowest unoccupied molecular orbital energy via electron withdrawal [13]. This electronic tuning results in a narrowed energy gap that facilitates charge transfer transitions [13].

| Molecular Orbital | Energy Range (eV) | Primary Localization | Electronic Character |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -5.42 to -6.47 | Diethylamino group, sulfur atom | Electron-donating |

| Lowest Unoccupied Molecular Orbital | 2.39 to 3.10 | Carboxaldehyde, carbonyl groups | Electron-accepting |

| Highest Occupied Molecular Orbital-1 | -6.0 to -7.0 | Thioxanthene π-system | Aromatic conjugation |

| Lowest Unoccupied Molecular Orbital+1 | 3.5 to 4.2 | Extended π-system | Delocalized acceptance |

The frontier molecular orbital calculations also provide information about chemical reactivity and stability [14]. The highest occupied molecular orbital energy correlates with ionization potential and nucleophilic reactivity, while the lowest unoccupied molecular orbital energy relates to electron affinity and electrophilic reactivity [14]. The calculated orbital energies suggest that the compound exhibits moderate electron-donating ability and significant electron-accepting character [14].

Molecular Docking Simulations

Molecular docking simulations represent a powerful computational approach for predicting the binding interactions of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- with biological targets [15]. These computational studies provide detailed insights into the molecular recognition mechanisms and binding affinities that govern the compound's interactions with various protein targets [15] [16]. The docking methodology enables prediction of binding modes, identification of key intermolecular interactions, and estimation of binding energies that are crucial for understanding the compound's biological activity [15].

The molecular docking approach involves systematic exploration of the conformational space available to the ligand within the binding site of target proteins [15]. Advanced docking algorithms consider both ligand flexibility and receptor dynamics to generate realistic binding poses [15]. The scoring functions employed in these simulations account for various intermolecular forces including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions [15].

Neurotransmitter Receptor Binding Models

Neurotransmitter receptor binding models reveal the potential interactions of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- with various central nervous system targets [17] [18]. Molecular docking studies with dopamine receptors demonstrate that the compound can adopt favorable binding conformations within the orthosteric binding sites [19]. The thioxanthene core structure provides a rigid scaffolding that facilitates specific interactions with aromatic amino acid residues in the receptor binding pocket [19].

The diethylaminoethyl amino substituent plays a crucial role in neurotransmitter receptor binding through its ability to form ionic interactions with acidic residues [18]. Computational models indicate that this positively charged moiety can establish salt bridge interactions with aspartate and glutamate residues commonly found in biogenic amine receptor binding sites [18]. The flexible ethyl linker allows optimal positioning of the amino group for maximum electrostatic interaction strength [18].

Serotonin receptor binding models reveal distinct interaction patterns compared to dopamine receptors [17]. The compound demonstrates preferential binding to specific serotonin receptor subtypes, with binding affinities varying significantly across different receptor isoforms [17]. The molecular basis for this selectivity lies in the specific arrangement of amino acid residues within the binding pockets of different receptor subtypes [17].

| Receptor Type | Binding Affinity (kcal/mol) | Key Interactions | Selectivity Factors |

|---|---|---|---|

| Dopamine D2 | -8.5 to -11.1 | Aromatic stacking, ionic interactions | Binding pocket size |

| Serotonin 5-HT2A | -7.8 to -9.2 | Hydrogen bonding, hydrophobic contacts | Residue composition |

| Serotonin 5-HT2B | -6.4 to -8.3 | Electrostatic interactions | Pocket flexibility |

| Norepinephrine Transporter | -8.0 to -9.5 | Multiple hydrogen bonds | Transporter specificity |

The binding models also reveal the importance of conformational flexibility in receptor recognition [20]. The compound can adopt multiple binding conformations, with some conformations showing higher affinity for specific receptor subtypes [20]. This conformational adaptability contributes to the compound's ability to interact with diverse neurotransmitter systems [20].

Protein Kinase Inhibition Patterns

Protein kinase inhibition patterns emerge from comprehensive molecular docking studies that evaluate the binding potential of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- against various kinase targets [21] [22]. The compound demonstrates significant binding affinity for multiple protein kinases, with binding energies ranging from -6.2 to -8.3 kilocalories per mole [21]. These binding affinities indicate thermodynamically favorable interactions that could result in enzyme inhibition [21].

The molecular docking studies reveal that the compound can bind to both the adenosine triphosphate-binding site and allosteric sites of protein kinases [22]. The thioxanthene core structure provides a planar aromatic framework that can engage in π-π stacking interactions with aromatic residues in the kinase active site [22]. The carboxaldehyde group can form hydrogen bonds with backbone atoms and polar side chains of key residues [22].

Vascular endothelial growth factor receptor-2 represents a particularly important target for the compound [21]. Molecular docking simulations demonstrate binding energies of -7.5 to -8.3 kilocalories per mole, indicating strong binding affinity [21]. The compound forms hydrogen bonds with critical residues in the adenosine triphosphate-binding pocket and establishes hydrophobic interactions with the hinge region [21].

Cyclooxygenase-2 inhibition patterns reveal additional therapeutic potential [21]. The compound exhibits binding energies of -6.2 to -8.0 kilocalories per mole with cyclooxygenase-2, suggesting moderate to strong binding affinity [21]. The binding mode involves insertion of the thioxanthene core into the hydrophobic channel of the enzyme, with the polar substituents interacting with residues at the channel entrance [21].

| Kinase Target | Binding Energy (kcal/mol) | Key Binding Residues | Inhibition Mechanism |

|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor-2 | -7.5 to -8.3 | Lys868, Glu885, Asp1046 | Adenosine triphosphate competitive |

| Cyclooxygenase-2 | -6.2 to -8.0 | Arg120, Tyr355, Ser530 | Active site binding |

| Protein Kinase C | -7.0 to -7.8 | Lys371, Asp447, Glu473 | Mixed competitive |

| Casein Kinase 1 | -8.5 to -9.2 | Lys46, Asp136, Glu140 | Non-competitive |

The docking studies also reveal selectivity patterns among different kinase families [23]. The compound shows preferential binding to certain kinase subtypes based on the specific amino acid composition and pocket geometry of the active sites [23]. This selectivity profile suggests potential for targeted therapeutic applications with reduced off-target effects [23].

DNA Topoisomerase Interaction Studies

DNA topoisomerase interaction studies provide crucial insights into the potential anticancer mechanisms of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- [24] [25]. Molecular docking simulations with topoisomerase enzymes reveal that the compound can interact with both topoisomerase I and topoisomerase II through multiple binding modes [24] [26]. The thioxanthene core structure exhibits structural similarity to known topoisomerase inhibitors, suggesting potential for enzyme inhibition through similar mechanisms [24].

The compound demonstrates the ability to intercalate into DNA base pairs, a mechanism common among topoisomerase inhibitors [26]. The planar thioxanthene core provides the appropriate geometry for insertion between DNA base pairs, while the polar substituents can interact with the DNA backbone [26]. This intercalation mechanism can stabilize the topoisomerase-DNA complex and prevent DNA relegation [26].

Topoisomerase II interaction studies reveal specific binding patterns within the enzyme's DNA-binding domain [27]. Molecular docking calculations demonstrate binding energies ranging from -9.6 to -11.3 kilocalories per mole, indicating strong binding affinity [27]. The compound forms hydrogen bonds with critical residues including aspartate and glutamate residues in the active site [27]. Hydrophobic interactions with aromatic residues contribute to binding stability [27].

The binding mode analysis indicates that the compound can function as a topoisomerase poison by stabilizing the cleavable complex [25]. This mechanism involves binding to the topoisomerase-DNA complex and preventing the relegation step of the catalytic cycle [25]. The result is accumulation of DNA breaks that can trigger apoptotic pathways in cancer cells [25].

| Topoisomerase Type | Binding Affinity (kcal/mol) | Binding Mode | Mechanism of Action |

|---|---|---|---|

| Topoisomerase I | -8.2 to -9.5 | Intercalation, protein binding | Cleavable complex stabilization |

| Topoisomerase II | -9.6 to -11.3 | Active site binding | Catalytic inhibition |

| Topoisomerase IIα | -10.0 to -11.0 | DNA groove binding | Poison mechanism |

| Topoisomerase IIβ | -9.4 to -10.2 | Allosteric binding | Non-competitive inhibition |

The molecular docking studies also reveal the importance of the diethylaminoethyl amino substituent in topoisomerase binding [28]. This polar group can interact with negatively charged residues in the enzyme binding site and contribute to the overall binding affinity [28]. The flexible linker allows optimal positioning of the amino group for maximum interaction strength [28].